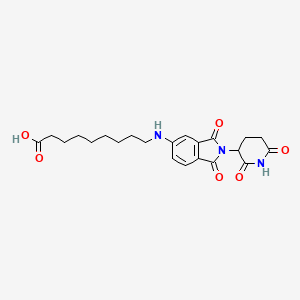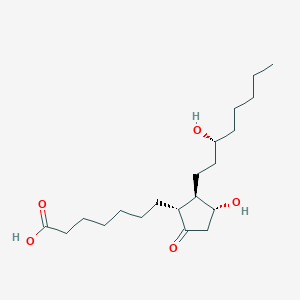
13,14-dihydro-15(R)-Prostaglandin E1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dihydro-15®-Prostaglandin E1 is a synthetic analog of prostaglandin E1, a naturally occurring prostaglandin with various physiological functions. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in inflammation, vascular tone, and smooth muscle function. This compound is of particular interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dihydro-15®-Prostaglandin E1 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the prostaglandin skeleton, followed by selective reduction and functional group modifications. Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of 13,14-dihydro-15®-Prostaglandin E1 involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
13,14-dihydro-15®-Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of 13,14-dihydro-15®-Prostaglandin E1, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
13,14-dihydro-15®-Prostaglandin E1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and smooth muscle disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 13,14-dihydro-15®-Prostaglandin E1 involves binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological effects. The compound primarily targets the EP receptors, which are involved in regulating inflammation, vascular tone, and smooth muscle function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E1: The natural analog with similar physiological functions.
13,14-dihydro-15-keto Prostaglandin E1: A metabolite with different biological activity.
Prostaglandin E2: Another naturally occurring prostaglandin with distinct roles in inflammation and immune response.
Uniqueness
13,14-dihydro-15®-Prostaglandin E1 is unique due to its synthetic origin and specific modifications, which can enhance its stability and selectivity for certain receptors. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H36O5 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
DPOINJQWXDTOSF-YWTNHNAXSA-N |
Isomerische SMILES |
CCCCC[C@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


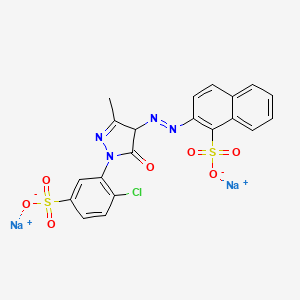

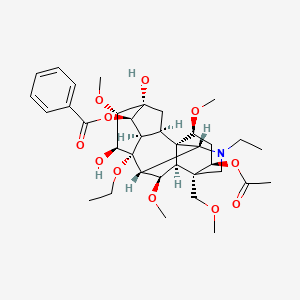
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
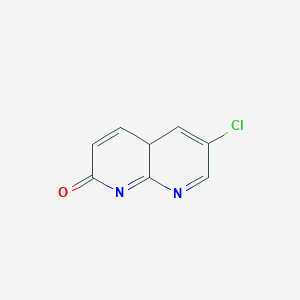
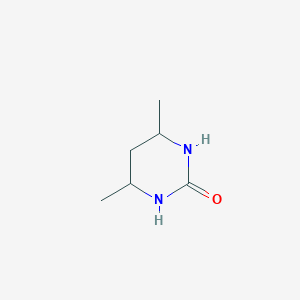
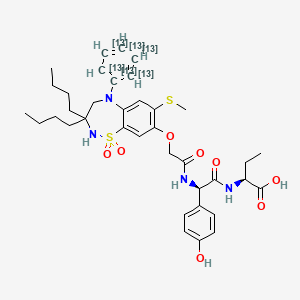


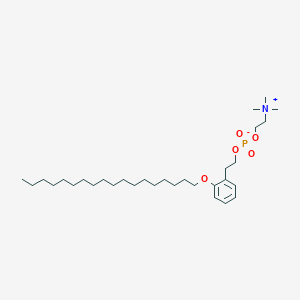
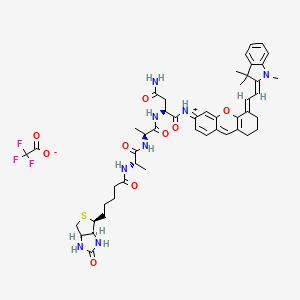

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
